Bufotenidine

Description

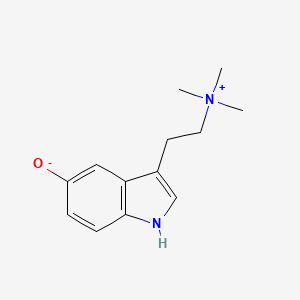

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[2-(trimethylazaniumyl)ethyl]-1H-indol-5-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-15(2,3)7-6-10-9-14-13-5-4-11(16)8-12(10)13/h4-5,8-9,14H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYGARYIJIZXGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCC1=CNC2=C1C=C(C=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197595 | |

| Record name | Bufotenidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-91-2 | |

| Record name | Bufotenidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bufotenidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bufotenidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUFOTENIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3C2F8ZLY5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Natural Provenance and Biological Activity of Bufotenidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bufotenidine, a tryptamine alkaloid, is a fascinating natural compound with a range of pharmacological activities. This technical guide provides an in-depth exploration of its natural sources, with a focus on quantitative data, detailed experimental protocols for its isolation and characterization, and an elucidation of its key signaling pathways. Diagrams generated using the DOT language are provided to visualize complex biological and experimental processes, adhering to strict formatting guidelines for clarity and utility in a research and development context.

Natural Sources of this compound

This compound is primarily found in the venom of various toad species, particularly those belonging to the Bufo genus. It is a component of the complex mixture of bioactive compounds present in the parotid gland secretions and skin of these amphibians. Additionally, this compound is a known constituent of "Chan'su," a traditional Chinese medicine prepared from the dried venom of toads such as Bufo bufo gargarizans and Bufo melanostictus.[1][2][3] While some plant species may contain tryptamine alkaloids, toads remain the most significant and well-documented natural source of this compound.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly depending on the toad species, geographical location, and the specific preparation of the venom. The following table summarizes available quantitative data from scientific literature.

| Natural Source | Species | Sample Type | This compound Concentration (mg/g of dry weight) | Reference |

| Toad Venom | Bufo bufo gargarizans | Dried Venom (Chan'su) | Present, but not explicitly quantified in reviewed sources. Indolealkylamines are major water-soluble components. | [1][4] |

| Toad Venom | Bufo melanostictus | Dried Venom | Present, but not explicitly quantified in reviewed sources. Indolealkylamines are major components. | [2][5] |

| Toad Venom | Incilius alvarius (Colorado River Toad) | Dried Venom | Contains Bufotenine (5-OH-DMT), the precursor to this compound, at 15-30% of dry weight. The presence of this compound itself is implied through biosynthetic pathways. |

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and characterization of this compound from its natural sources, as well as a protocol for assessing its biological activity.

Isolation and Purification of this compound from Toad Venom (Chan'su)

This protocol is a composite of methods described in the literature for the separation of indole alkaloids from toad venom.[6][7][8][9]

Objective: To isolate and purify this compound from dried toad venom.

Materials:

-

Dried toad venom (Chan'su) powder

-

Dichloromethane

-

Distilled water

-

n-Butanol

-

Ethanol

-

Silica gel for column chromatography

-

Sephadex LH-20

-

Methanol

-

Acetonitrile

-

Formic acid

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

-

Rotary evaporator

-

Freeze dryer

Procedure:

-

Extraction:

-

Suspend powdered dried toad venom in distilled water (1:10 w/v).

-

Perform ultrasonic-assisted extraction for 30 minutes.

-

Centrifuge the mixture and collect the aqueous supernatant.

-

Repeat the extraction process on the residue three times.

-

Pool the aqueous extracts and concentrate under reduced pressure using a rotary evaporator.

-

-

Solvent Partitioning:

-

Resuspend the concentrated aqueous extract in distilled water.

-

Partition the aqueous extract against an equal volume of n-butanol three times.

-

Separate and collect the aqueous phase.

-

-

Column Chromatography:

-

Silica Gel Chromatography:

-

Concentrate the aqueous phase and apply it to a silica gel column.

-

Elute the column with a stepwise gradient of dichloromethane and methanol.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing indole alkaloids.

-

-

Sephadex LH-20 Chromatography:

-

Pool the indole alkaloid-rich fractions and concentrate.

-

Apply the concentrated sample to a Sephadex LH-20 column.

-

Elute with methanol to further separate the compounds.

-

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Concentrate the fractions containing this compound from the Sephadex LH-20 column.

-

Perform preparative HPLC on a C18 column.

-

Use a mobile phase gradient of acetonitrile and water with 0.1% formic acid.

-

Monitor the elution at a wavelength of 280 nm.

-

Collect the peak corresponding to this compound.

-

-

Final Purification and Characterization:

-

Lyophilize the collected fraction to obtain pure this compound.

-

Confirm the identity and purity of the compound using analytical HPLC, Mass Spectrometry, and NMR spectroscopy.

-

start [label="Dried Toad Venom (Chan'su)"]; extraction [label="Aqueous Extraction (Ultrasonication)"]; partitioning [label="n-Butanol Partitioning"]; silica_gel [label="Silica Gel Column Chromatography"]; sephadex [label="Sephadex LH-20 Chromatography"]; prep_hplc [label="Preparative HPLC (C18)"]; end [label="Pure this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> extraction; extraction -> partitioning; partitioning -> silica_gel; silica_gel -> sephadex; sephadex -> prep_hplc; prep_hplc -> end; }

Quantitative Analysis of this compound by HPLC

This protocol outlines a method for the quantification of this compound in a prepared sample.[10][11]

Objective: To determine the concentration of this compound in a sample using HPLC.

Instrumentation and Columns:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

This compound standard of known purity

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

-

-

Sample Preparation:

-

Accurately weigh the extracted and dried sample.

-

Dissolve the sample in the mobile phase to a known concentration.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid). A typical gradient could be:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B

-

25-30 min: 95% B

-

30-35 min: 95% to 5% B

-

35-40 min: 5% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: 280 nm

-

-

Analysis:

-

Inject the calibration standards and the sample solution into the HPLC system.

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Characterization of this compound by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR (in D2O): Characteristic signals for the indole ring protons, the ethylamine side chain, and the three methyl groups on the quaternary ammonium.

-

13C NMR (in D2O): Resonances corresponding to the carbons of the indole ring, the ethylamine side chain, and the N-methyl groups.[12][13][14][15]

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): In positive ion mode, this compound will show a prominent [M]+ ion corresponding to its molecular weight (C13H19N2O+, m/z 219.15).[16][17][18]

-

Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion will yield characteristic daughter ions resulting from the loss of methyl groups and cleavage of the ethylamine side chain.[16]

In Vitro Neuromuscular Junction Blockade Assay

This protocol is a generalized method to assess the neuromuscular blocking activity of this compound.[19][20][21][22][23]

Objective: To determine if this compound inhibits neuromuscular transmission in an in vitro preparation.

Materials:

-

Isolated phrenic nerve-hemidiaphragm preparation from a rat or mouse.

-

Krebs-Ringer solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11).

-

Carbogen gas (95% O2, 5% CO2).

-

Nerve stimulator.

-

Force transducer and recording system.

-

This compound solution of known concentration.

-

d-Tubocurarine (positive control).

Procedure:

-

Preparation of the Tissue:

-

Euthanize the animal according to approved ethical protocols.

-

Dissect the phrenic nerve-hemidiaphragm preparation and mount it in an organ bath containing Krebs-Ringer solution, continuously bubbled with carbogen at 37 °C.

-

Attach the diaphragm to a force transducer to record isometric contractions.

-

-

Stimulation and Recording:

-

Stimulate the phrenic nerve with supramaximal square-wave pulses (e.g., 0.2 ms duration) at a frequency of 0.1 Hz.

-

Allow the preparation to equilibrate and achieve stable twitch responses.

-

-

Drug Application:

-

Record a baseline of stable twitch responses.

-

Add this compound to the organ bath to achieve the desired final concentration.

-

Record the twitch response for a set period (e.g., 30 minutes) to observe any reduction in twitch height, indicating neuromuscular blockade.

-

Wash the preparation with fresh Krebs-Ringer solution to observe for recovery of the twitch response.

-

A positive control with d-Tubocurarine can be performed to confirm the viability of the preparation for detecting neuromuscular blockade.

-

-

Data Analysis:

-

Measure the percentage reduction in twitch height in the presence of this compound compared to the baseline.

-

Construct a dose-response curve if multiple concentrations are tested.

-

Biosynthesis and Signaling Pathways

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound in toads is believed to follow the general pathway for indole alkaloids, starting from the amino acid tryptophan. While the complete enzymatic cascade in toads has not been fully elucidated, recent research has identified an N-methyltransferase in the cane toad (Rhinella marina) that is capable of methylating tryptamine derivatives.[24][25] The proposed pathway involves the following steps:

-

Decarboxylation: Tryptophan is decarboxylated to tryptamine.

-

Hydroxylation: Tryptamine is hydroxylated at the 5-position to form serotonin (5-hydroxytryptamine).

-

N-methylation: Serotonin is sequentially methylated three times by an N-methyltransferase enzyme, using S-adenosyl methionine (SAM) as the methyl donor, to form this compound. The intermediate products are N-methylserotonin and Bufotenine (N,N-dimethylserotonin).[26][24][25]

tryptophan [label="Tryptophan"]; tryptamine [label="Tryptamine"]; serotonin [label="Serotonin (5-HT)"]; n_methylserotonin [label="N-Methylserotonin"]; bufotenine [label="Bufotenine (5-OH-DMT)"]; this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

tryptophan -> tryptamine [label="Decarboxylation"]; tryptamine -> serotonin [label="Hydroxylation"]; serotonin -> n_methylserotonin [label="N-methylation (NMT)"]; n_methylserotonin -> bufotenine [label="N-methylation (NMT)"]; bufotenine -> this compound [label="N-methylation (NMT)"]; }

Signaling Pathways

This compound exerts its pharmacological effects primarily through its interaction with two types of receptors: serotonin 5-HT3 receptors and nicotinic acetylcholine receptors.

This compound is a selective agonist of the 5-HT3 receptor, which is a ligand-gated ion channel.[12][27][28] Activation of this receptor leads to the rapid influx of cations (primarily Na+ and Ca2+), resulting in neuronal depolarization.[27][29]

This compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Receptor [label="5-HT3 Receptor\n(Ligand-gated ion channel)"]; Channel_Opening [label="Channel Opening"]; Ion_Influx [label="Na+ and Ca2+ Influx"]; Depolarization [label="Neuronal Depolarization", fillcolor="#34A853", fontcolor="#FFFFFF"];

This compound -> Receptor [label="Binds to"]; Receptor -> Channel_Opening [label="Activates"]; Channel_Opening -> Ion_Influx; Ion_Influx -> Depolarization; }

Studies have shown that this compound can also interact with nicotinic acetylcholine receptors (nAChRs), another class of ligand-gated ion channels.[30] This interaction is thought to contribute to its neuromuscular effects. The binding of this compound to nAChRs can lead to channel opening, cation influx, and subsequent cellular responses.

This compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Receptor [label="Nicotinic Acetylcholine\nReceptor (nAChR)"]; Channel_Opening [label="Channel Opening"]; Ion_Influx [label="Na+ and K+ Influx"]; Depolarization [label="Membrane Depolarization", fillcolor="#34A853", fontcolor="#FFFFFF"];

This compound -> Receptor [label="Binds to"]; Receptor -> Channel_Opening [label="Activates"]; Channel_Opening -> Ion_Influx; Ion_Influx -> Depolarization; }

Conclusion

This compound is a readily available natural product with well-defined pharmacological targets. Its presence in various toad species and traditional medicines provides a basis for further investigation into its therapeutic potential. The protocols and pathways detailed in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the chemistry and biology of this intriguing tryptamine alkaloid. Further quantitative studies across a wider range of natural sources and more detailed elucidation of its biosynthetic pathway in toads are promising avenues for future research.

References

- 1. A New Indole Alkaloid from the Toad Venom of Bufo bufo gargarizans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Bufotenin - Wikipedia [en.wikipedia.org]

- 4. Two New Indole Alkaloids from Toad Venom of Bufo bufo gargarizans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Preparative isolation of bufalin and cinobufagin from Chinese traditional medicine ChanSu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Preparative separation of four major bufadienolides from the Chinese traditional medicine, Chansu, using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scite.ai [scite.ai]

- 10. researchgate.net [researchgate.net]

- 11. Comparative Analysis of the Bufonis Venenum by Using TLC, HPLC, and LC-MS for Different Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 13. ekwan.github.io [ekwan.github.io]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. An Optimized Ex Vivo Protocol for Quantitative Electrophysiological Assessment of Neuromuscular Junctions and Skeletal Muscle Function Using the Aurora System - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Neuromuscular Junction In Vitro Assay | Axion Biosystems [axionbiosystems.com]

- 21. In vitro Neuromuscular Junction Induced from Human Induced Pluripotent Stem Cells [jove.com]

- 22. Visualization and Analysis of Neuromuscular Junctions Using Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. m.youtube.com [m.youtube.com]

- 24. Inhaling Bufotoxins from the River Toad | Psychedelics Today [psychedelicstoday.com]

- 25. A cane toad (Rhinella marina) N-methyltransferase converts primary indolethylamines to tertiary psychedelic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The Scientific Side of Bufo: Understanding the Chemistry of Toad Medicine - The Eye of Mother Nature [the-eye-of-mother-nature.com]

- 27. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. The Role of 5-HT3 Receptors in Signaling from Taste Buds to Nerves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. N-methyl serotonin analogues from the Bufo bufo toad venom interact efficiently with the α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Biosynthesis of Bufotenidine in Toads: A Technical Guide

Abstract

Bufotenidine, the quaternary trimethylammonium salt of bufotenin, is a significant indolealkylamine alkaloid found in the venom of several toad species. As a potent and selective agonist of the serotonin 5-HT3 receptor, it is a valuable tool for neuropharmacological research and holds potential therapeutic interest. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, beginning with the amino acid precursor L-tryptophan. We detail each enzymatic conversion, with a particular focus on the role of Indolethylamine N-methyltransferase (INMT) in the critical methylation steps. This document summarizes key quantitative data on the prevalence of this compound and its precursors in various toad species, presents detailed experimental protocols for their analysis, and uses pathway and workflow diagrams to visually articulate these complex processes.

Introduction to this compound and Toad Venom Alkaloids

The skin and parotid gland secretions of toads, particularly those of the Bufo genus, are a complex chemical arsenal containing a wide array of bioactive compounds.[1] These secretions, known as toad venom or Chan'su in Traditional Chinese Medicine, are comprised of components such as cardiotonic steroids (bufadienolides) and indolealkylamines.[1][2] Among the indolealkylamines, this compound is notable for its unique chemical structure and pharmacological profile.

This compound (5-hydroxy-N,N,N-trimethyltryptamine) is the trimethylammonium salt of its more widely known precursor, bufotenin (5-hydroxy-N,N-dimethyltryptamine).[3] This structural modification—the addition of a third methyl group to form a permanently charged quaternary amine—prevents it from crossing the blood-brain barrier, thus altering its pharmacological effects compared to bufotenin. This compound is a selective agonist for the serotonin 5-HT3 receptor and is utilized in research to probe the function of this receptor.[3] Understanding its biosynthesis is crucial for exploring its physiological role in toads and for potential biotechnological production.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step enzymatic process that originates from the essential amino acid L-tryptophan. The pathway mirrors the initial steps of serotonin production in mammals, followed by a series of successive N-methylation reactions.[4][5]

Pathway Overview

The complete proposed pathway involves five key enzymatic steps, converting L-tryptophan into the final product, this compound. The central enzyme responsible for the characteristic methylation is Indolethylamine N-methyltransferase (INMT), which catalyzes the final three steps.

Step 1 & 2: Formation of Serotonin

The pathway begins with the hydroxylation of L-tryptophan at the 5-position of the indole ring by the enzyme Tryptophan Hydroxylase (TrpH) to yield 5-hydroxytryptophan (5-HTP).[4] Subsequently, Aromatic L-amino acid Decarboxylase (AADC) removes the carboxyl group from 5-HTP to produce 5-hydroxytryptamine, commonly known as the neurotransmitter serotonin.[4] These initial steps are well-established in many organisms, including mammals.

Step 3, 4 & 5: Sequential N-Methylation by INMT

The conversion of serotonin to this compound is accomplished through three successive methylation reactions, all of which are believed to be catalyzed by the enzyme Indolethylamine N-methyltransferase (INMT) using S-adenosyl-L-methionine (SAM) as the methyl group donor.[5][6]

-

First Methylation: INMT transfers a methyl group to the primary amine of serotonin, forming N-methylserotonin.

-

Second Methylation: A second methyl group is added to the secondary amine of N-methylserotonin, yielding the tertiary amine bufotenin (5-HO-DMT).[7]

-

Third Methylation (Quaternization): The final and defining step is the methylation of the tertiary amine of bufotenin to form the quaternary ammonium ion of this compound. Amine N-methyltransferases are known to be capable of methylating tertiary amines to form quaternary amines, making INMT the putative enzyme for this transformation.[6][8][9]

Key Enzyme: Indolethylamine N-Methyltransferase (INMT)

INMT (EC 2.1.1.49) is the pivotal enzyme in the biosynthesis of methylated indoleamines. In toads, specific INMT homologs have been identified, such as RmNMT from the cane toad (Rhinella marina), which exhibit high efficiency in these reactions.[4]

Substrate Promiscuity and Activity

Toad INMTs demonstrate considerable substrate promiscuity, capable of methylating a variety of indolethylamines, phenylethylamines, and other related compounds.[10] The enzyme from Rhinella marina has been shown to effectively convert primary amines like serotonin all the way to their tertiary amine products (bufotenin).[4] This high level of activity distinguishes it from many mammalian INMTs, which often show lower substrate affinities.[11] The ability to perform three sequential methylations highlights the enzyme's role as a key driver in the production of the diverse alkaloid profile of toad venom.

Quantitative Analysis of Indolealkylamines in Toad Species

The concentrations of this compound and its precursors can vary significantly between different toad species and between different tissues (skin vs. venom). Recent analytical studies using techniques like UPLC-QqQ-MS/MS have provided precise quantitative data.

| Compound | Species | Tissue | Concentration (mg/g) | Citation |

| This compound | B. gargarizans / B. melanostictus | Skin | 0.98 - 2.84 | [12] |

| B. gargarizans / B. melanostictus | Venom | 134.63 - 215.32 | [12] | |

| Bufotenine | B. gargarizans / B. melanostictus | Skin | 0.66 - 4.77 | [12] |

| B. gargarizans / B. melanostictus | Venom | 2.50 - 20.30 | [12] | |

| N-Methylserotonin | B. gargarizans / B. melanostictus | Skin | 0.17 - 0.77 | [12] |

| B. gargarizans / B. melanostictus | Venom | 0.44 - 1.25 | [12] | |

| Serotonin (5-HT) | B. gargarizans / B. melanostictus | Skin | 0.05 - 0.22 | [12] |

| B. gargarizans / B. melanostictus | Venom | 62.86 - 69.34 | [12] | |

| Bufo bufo gargarizans (Water Extract) | Venom | 75.7 ± 0.1 | [13] | |

| Table 1: Quantitative analysis of key indolealkylamines in toad skin and venom. Concentrations are presented in milligrams per gram of dried material. |

Experimental Protocols

The study of the this compound biosynthesis pathway requires a combination of analytical chemistry and biochemical assays. Below are overviews of key experimental methodologies.

General Workflow for Analysis and Enzyme Characterization

The process of investigating toad venom components and enzymatic activity follows a logical progression from sample collection to detailed kinetic analysis.

Protocol 1: Extraction and Profiling of Indolealkylamines via LC-MS

This protocol provides a method for identifying and quantifying this compound and related compounds from toad venom or skin.

-

Sample Preparation:

-

Obtain crude toad venom or skin and lyophilize (freeze-dry) to obtain a stable, dry powder.

-

Accurately weigh approximately 10-20 mg of the dried powder.

-

Extract the powder with a solvent mixture, such as 80% methanol in water, using ultrasonication for 30-60 minutes to ensure efficient extraction of hydrophilic compounds.[13]

-

Centrifuge the mixture at high speed (e.g., 12,000 rpm) for 10 minutes to pellet insoluble debris.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.

-

-

LC-MS/MS Analysis:

-

Instrumentation: Utilize a high-resolution mass spectrometry system, such as a UHPLC coupled to a Quadrupole Time-of-Flight (Q-TOF) or a Triple Quadrupole (QqQ) mass spectrometer.[12][14]

-

Chromatographic Separation: Employ a C18 reverse-phase column (e.g., Waters ACQUITY UPLC BEH C18). Use a gradient elution method with mobile phase A consisting of water with 0.1% formic acid and mobile phase B consisting of acetonitrile with 0.1% formic acid. The gradient can be run from 5% to 95% B over 15-20 minutes to separate compounds of varying polarities.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. For qualitative analysis (Q-TOF), perform full scans to detect parent ions and MS/MS scans to obtain fragmentation patterns for structural elucidation.[1] For quantitative analysis (QqQ), use the Multiple Reaction Monitoring (MRM) mode, monitoring specific parent-to-daughter ion transitions for each target analyte (e.g., this compound, bufotenine) and a corresponding internal standard.[12][15]

-

-

Data Analysis:

-

Identify compounds by comparing their retention times and MS/MS fragmentation patterns with those of authentic reference standards.[12]

-

For quantification, construct a calibration curve for each analyte using serial dilutions of the reference standards. Calculate the concentration of each compound in the sample based on its peak area relative to the calibration curve.

-

Protocol 2: Indolethylamine N-Methyltransferase (INMT) Activity Assay

This protocol describes a radiometric method to measure the enzymatic activity of INMT, adapted from studies on rabbit and human INMT.[16][17]

-

Enzyme Preparation:

-

Prepare a crude enzyme extract or use a purified INMT fraction from toad tissue (e.g., parotid glands). Homogenize the tissue in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4) and centrifuge to obtain a clear supernatant containing the soluble enzymes.

-

-

Reaction Mixture:

-

Prepare a reaction cocktail in a microcentrifuge tube containing:

-

Phosphate buffer (100 mM, pH 7.4)

-

Substrate: Serotonin or N-methylserotonin (e.g., 1-5 mM final concentration)

-

Methyl Donor: S-adenosyl-L-methionine, radiolabeled with carbon-14 ([¹⁴C-CH₃]SAM) (e.g., 100-200 µM)

-

Enzyme preparation (add last to initiate the reaction)

-

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). The reaction time should be within the linear range of product formation.

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding a borate buffer with a high pH (e.g., pH 10).

-

Add an organic solvent (e.g., a mixture of isoamyl alcohol and toluene) to extract the methylated, more hydrophobic products from the aqueous phase.

-

Vortex thoroughly and centrifuge to separate the phases.

-

-

Detection and Quantification:

-

Scintillation Counting: Transfer a portion of the organic layer into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the amount of radiolabeled product formed.[16]

-

TLC and Autoradiography (for product verification): Spot a portion of the organic extract onto a silica gel TLC plate alongside non-radioactive standards for N-methylserotonin, bufotenin, etc. Develop the plate using a suitable solvent system (e.g., n-butanol:water:acetic acid). Expose the dried plate to X-ray film (autoradiography) to visualize the radioactive products and confirm their identity by comparing their Rf values to the standards.[16]

-

Conclusion and Future Directions

The biosynthetic pathway of this compound in toads is a fascinating example of specialized metabolite production, extending the common serotonin pathway through a series of highly efficient N-methylation reactions. The available evidence strongly implicates a promiscuous and active Indolethylamine N-methyltransferase (INMT) in catalyzing not only the formation of bufotenin but also its final conversion to the quaternary amine this compound. Quantitative analyses reveal that this compound is a major alkaloid in toad venom, suggesting a significant physiological or defensive role for the animal.

Future research should focus on the definitive isolation and characterization of the specific INMT isozymes from various toad species. Elucidating the crystal structure of a toad INMT would provide invaluable insights into its broad substrate specificity and high catalytic efficiency. Furthermore, investigating the regulatory mechanisms that control the expression and activity of the pathway's enzymes could open avenues for the biotechnological synthesis of these pharmacologically important molecules.

References

- 1. Chemical Profile and Multicomponent Quantitative Analysis for the Quality Evaluation of Toad Venom from Different Origins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. A cane toad (Rhinella marina) N-methyltransferase converts primary indolethylamines to tertiary psychedelic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Amine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 7. Enzymatic formation of psychotomimetic metabolites from normally occurring compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. uniprot.org [uniprot.org]

- 10. Implications of Indolethylamine N-Methyltransferase (INMT) in Health and Disease: Biological Functions, Disease Associations, Inhibitors, and Analytical Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Comparative Analysis of the Bufonis Venenum by Using TLC, HPLC, and LC-MS for Different Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [PDF] Comparative Analysis of Hydrophilic Ingredients in Toad Skin and Toad Venom Using the UHPLC-HR-MS/MS and UPLC-QqQ-MS/MS Methods Together with the Anti-Inflammatory Evaluation of Indolealkylamines | Semantic Scholar [semanticscholar.org]

- 15. Exploring peptides from toad venom for source identification by LC-MS/MS using MRM method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Indolethylamine-N-methyltransferase Polymorphisms: Genetic and Biochemical Approaches for Study of Endogenous N,N,-dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of Bufotenidine

A Comparative Analysis of Bufotenidine and Bufotenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparative analysis of the chemical and pharmacological properties of bufotenidine and bufotenin. These two tryptamine alkaloids, while structurally similar, exhibit distinct chemical characteristics that lead to significant differences in their biological activities. This document outlines their core chemical differences, presents quantitative data in a comparative format, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows. The information herein is intended to serve as a comprehensive resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development.

Core Chemical Differences

The fundamental chemical distinction between bufotenin and this compound lies in the substitution at the terminal nitrogen of the ethylamine side chain. Bufotenin, or 5-hydroxy-N,N-dimethyltryptamine (5-HO-DMT), is a tertiary amine.[1] In contrast, this compound is the N,N,N-trimethylammonium salt of bufotenin, making it a quaternary amine.[2][3] This seemingly minor addition of a methyl group results in a permanent positive charge on the nitrogen atom in this compound, profoundly influencing its physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profiles.

This structural alteration is the primary determinant of the divergent biological activities of these two compounds. The permanent positive charge on this compound significantly increases its polarity, which is a key factor in its inability to readily cross the blood-brain barrier.[2][3] This renders this compound peripherally selective, a crucial point of differentiation from the centrally active bufotenin.

Data Presentation: A Comparative Summary

The following tables summarize the key quantitative data for this compound and bufotenin, providing a clear comparison of their physicochemical and pharmacological properties.

Table 1: Physicochemical Properties

| Property | This compound | Bufotenin |

| IUPAC Name | 3-[2-(Trimethylazaniumyl)ethyl]-1H-indol-5-olate | 3-[2-(Dimethylamino)ethyl]-1H-indol-5-ol |

| Synonyms | 5-HTQ, Cinobufagin, 5-Hydroxy-N,N,N-trimethyltryptammonium | 5-HO-DMT, N,N-Dimethylserotonin, Mappine |

| Molecular Formula | C₁₃H₁₈N₂O | C₁₂H₁₆N₂O |

| Molecular Weight | 218.30 g/mol [4] | 204.27 g/mol [1] |

| pKa (Strongest Acidic) | Not available | 9.23 - 10.88 (hydroxyl group)[1] |

| pKa (Strongest Basic) | Not applicable (quaternary amine) | 9.67 - 9.91 (amino group)[1] |

| Predicted logP | 1.9[2] | 0.89 - 2.04[4] |

| Solubility | Soluble in acetone and methanol.[2] The iodide salt is soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (2 mg/ml), and PBS (pH >10.2, 2 mg/ml).[5] | Freely soluble in methanol and ethanol; slightly soluble in ether; almost insoluble in water. Soluble in dilute acids and alkalis.[1] |

Table 2: Pharmacological Properties (Receptor Binding Affinities)

| Receptor Subtype | This compound (Ki or pKi) | Bufotenin (Ki or pKi) |

| 5-HT₁A | Low affinity (presumed) | 4.9 nM (Ki)[4] |

| 5-HT₁D | Low affinity (presumed) | 7.7 - 8.0 (pKi)[6] |

| 5-HT₂A | Low affinity (presumed) | High affinity, potent agonist[1] |

| 5-HT₂C | Low affinity (presumed) | High affinity[7] |

| 5-HT₃ | Selective Agonist[2][3][4] | High affinity[4] |

| 5-HT₆ | Low affinity (presumed) | 7.0 - 8.4 (pKi)[6] |

Experimental Protocols

This section details the methodologies for the synthesis, analysis, and functional characterization of this compound and bufotenin.

Synthesis Protocols

3.1.1. Synthesis of Bufotenin

The first chemical synthesis of bufotenin was reported by Hoshino and Shimodaira in 1935.[4] A common synthetic route starts from 5-benzyloxyindole. The following is a generalized protocol based on established methods:

-

Gramine Synthesis: 5-Benzyloxyindole is reacted with a mixture of formaldehyde and dimethylamine (Eschweiler-Clarke conditions) to yield 5-benzyloxygramine.

-

Quaternization and Cyanation: The gramine derivative is then quaternized with methyl iodide, followed by displacement with sodium cyanide to introduce a cyanomethyl group at the 3-position of the indole ring.

-

Reduction to Tryptamine: The nitrile is reduced to a primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) to form 5-benzyloxytryptamine.

-

N,N-Dimethylation: The primary amine is then dimethylated, for instance, by reaction with formaldehyde and formic acid (Eschweiler-Clarke reaction) or with methyl iodide.

-

Deprotection: Finally, the benzyl protecting group is removed by catalytic hydrogenation (e.g., using Pd/C as a catalyst) to yield bufotenin.

3.1.2. Synthesis of this compound from Bufotenin

This compound can be synthesized from bufotenin through exhaustive methylation of the tertiary amine.

-

Reaction Setup: Bufotenine is dissolved in a suitable solvent, such as methanol or acetonitrile.

-

Methylation: An excess of a methylating agent, typically methyl iodide (CH₃I), is added to the solution.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or with gentle heating for several hours to ensure complete quaternization of the dimethylamino group.

-

Isolation and Purification: The resulting this compound iodide, being a salt, will often precipitate out of the solution. The solid can be collected by filtration, washed with a non-polar solvent like diethyl ether to remove unreacted starting material and excess methyl iodide, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/ether).

Analytical Protocols

3.2.1. Differentiation by HPLC-MS/MS

A robust method for the simultaneous analysis of this compound and bufotenin in biological matrices involves High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

-

Sample Preparation: Protein precipitation is a common method for sample cleanup. For instance, serum samples can be treated with acetonitrile to precipitate proteins. After centrifugation, the supernatant is injected into the LC-MS/MS system.[8]

-

Chromatographic Separation:

-

Column: A reverse-phase column, such as a C18 column (e.g., Waters Xterra RP18, 4.5 x 150 mm, 3.5 µm), is typically used.[9]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is employed to achieve separation.[9]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[9]

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.

-

Bufotenin MRM transition: m/z 205.2 → 160.2[8]

-

This compound MRM transition: (Predicted) m/z 219.2 → 160.2 (loss of trimethylamine) or other characteristic fragments.

-

-

Pharmacological Assay Protocols

3.3.1. 5-HT₂A Receptor Functional Assay (Calcium Flux)

This assay measures the activation of the Gq-coupled 5-HT₂A receptor by monitoring changes in intracellular calcium concentration.

-

Cell Culture: A cell line stably expressing the human 5-HT₂A receptor (e.g., HEK293 or CHO cells) is cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at 37°C in the dark.

-

Compound Addition: The plate is placed in a fluorescence microplate reader (e.g., FLIPR or FlexStation). Test compounds (agonists) are added to the wells, and the fluorescence intensity is measured over time.

-

Data Analysis: The increase in fluorescence intensity, corresponding to the rise in intracellular calcium, is quantified. Dose-response curves are generated to determine the EC₅₀ and Emax values for the test compounds.

3.3.2. 5-HT₃ Receptor Binding Assay

This assay determines the affinity of a ligand for the 5-HT₃ receptor, which is a ligand-gated ion channel.

-

Membrane Preparation: Membranes from cells or tissues expressing the 5-HT₃ receptor are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, pH 7.4, is used.[10]

-

Radioligand: A radiolabeled 5-HT₃ receptor antagonist with high affinity, such as [³H]-GR65630 or [³H]-BRL 43694, is used.

-

Incubation: In a 96-well plate, the receptor membranes, radioligand, and various concentrations of the unlabeled test compound (competitor) are incubated together.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

-

Quantification: The filters are washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ of the test compound, from which the Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling Pathways

Caption: Comparative signaling pathways of Bufotenin and this compound.

Experimental Workflows

Caption: Workflow for synthesis, analysis, and pharmacological comparison.

Conclusion

The addition of a single methyl group, transforming the tertiary amine of bufotenin into the quaternary amine of this compound, drastically alters the molecule's properties and biological activity. Bufotenin's ability to cross the blood-brain barrier and act on a range of serotonin receptors, particularly 5-HT₂A, underpins its hallucinogenic effects. In contrast, this compound's permanent positive charge confines its activity to the periphery, where it acts as a selective 5-HT₃ receptor agonist. This detailed comparison, including the provided data and experimental protocols, serves as a valuable resource for the scientific community, enabling further research into the structure-activity relationships of tryptamine alkaloids and their potential therapeutic applications.

References

- 1. Bufotenine - HerbPedia [herbpedia.wikidot.com]

- 2. This compound - HerbPedia [herbpedia.wikidot.com]

- 3. Bufotenine Solubility | DMT-Nexus forum [forum.dmt-nexus.me]

- 4. Bufotenin - Wikipedia [en.wikipedia.org]

- 5. This compound (iodide) | CAS 5787-02-0 | Cayman Chemical | Biomol.com [biomol.com]

- 6. bufotenine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. bio.fsu.edu [bio.fsu.edu]

- 8. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. swgdrug.org [swgdrug.org]

- 10. lecerveau.mcgill.ca [lecerveau.mcgill.ca]

The Discovery and Isolation of Bufotenidine: A Technical Guide

An in-depth exploration of the historical context, isolation methodologies, and pharmacological significance of bufotenidine for researchers, scientists, and drug development professionals.

Introduction

This compound, a quaternary ammonium indole alkaloid, has been a subject of scientific inquiry for nearly a century. First identified in the defensive secretions of toads, this N,N,N-trimethylated analog of serotonin has garnered interest for its unique pharmacological profile as a selective serotonin 5-HT3 receptor agonist.[1][2] Unlike its close relative bufotenin, this compound's charged nature prevents it from readily crossing the blood-brain barrier, making it a valuable tool for studying peripheral serotonergic systems.[2] This technical guide provides a comprehensive overview of the discovery and history of this compound isolation, complete with detailed experimental protocols, quantitative data, and visualizations of its signaling pathways.

Discovery and Early History

The story of this compound is intrinsically linked to the broader investigation of toad venoms, complex biochemical arsenals rich in bioactive compounds.

-

1934: The First Identification. The pioneering work of Wieland and colleagues led to the first identification of this compound in toad secretions. In the same year, they successfully determined its chemical structure, revealing it to be the trimethylammonium salt of bufotenin.[1][2][3][4][5] This foundational research laid the groundwork for all subsequent investigations into this intriguing molecule.

-

Early Isolation Efforts: Initial methods for isolating compounds from toad venom, including this compound's precursor bufotenine, involved solvent extraction of the dried and pulverized secretions. These early protocols typically utilized alcohols or acetone for the initial extraction, followed by further purification steps.[6]

A newly discovered analog, this compound B, was more recently isolated from the Asiatic toad Bufo bufo gargarizans, highlighting the ongoing potential for discovering novel related compounds from natural sources.[7]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of this compound's physicochemical properties is essential for its isolation, characterization, and application in research.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈N₂O | [8] |

| Molecular Weight | 218.30 g/mol | [8] |

| Appearance | Reddish-yellow to orange needles/prisms | [9] |

| Melting Point (Picrate salt) | 198 °C | [9] |

| Melting Point (Iodide salt) | 216-217 °C | [9] |

| Solubility | Soluble in water, methanol, acetone | [9][10] |

| UV λmax | 218-220 nm, 284-288 nm | [9] |

Spectroscopic Analysis:

-

Mass Spectrometry (MS): The mass spectrum of this compound provides confirmation of its molecular weight. The fragmentation pattern can offer further structural insights.

Experimental Protocols

Isolation of this compound from Toad Venom (Bufo bufo gargarizans)

The following protocol is a composite of methodologies described in the literature for the isolation of indole alkaloids from toad venom.[11][12][13]

Workflow for this compound Isolation

Methodology:

-

Extraction:

-

Dried and powdered toad venom is subjected to ultrasonic extraction with water. This process is typically repeated multiple times to ensure exhaustive extraction of water-soluble components.

-

-

Partitioning:

-

The crude water extract is then partitioned against n-butanol. The aqueous phase, containing the more polar compounds including this compound, is collected.

-

-

Precipitation:

-

Ethanol is added to the aqueous extract to a final concentration of approximately 75% (v/v). The mixture is cooled to 4°C for several hours to precipitate out less soluble components. The supernatant is collected after centrifugation or filtration.

-

-

Column Chromatography (Initial Separation):

-

The concentrated supernatant is subjected to column chromatography on a Sephadex LH-20 matrix. Elution is typically performed with a methanol-water gradient to achieve initial separation of fractions based on size and polarity.

-

-

Semi-preparative High-Performance Liquid Chromatography (HPLC):

-

Fractions identified as containing this compound (by TLC or analytical HPLC) are further purified using semi-preparative reversed-phase HPLC (e.g., on a C18 column). A gradient of acetonitrile in water is a common mobile phase.

-

-

Characterization:

-

The purified fractions are analyzed by NMR and mass spectrometry to confirm the identity and purity of this compound.

-

Chemical Synthesis of this compound Iodide

The synthesis of 5-hydroxy-N,N,N-trimethyltryptammonium iodide (this compound iodide) can be achieved from bufotenine (5-hydroxy-N,N-dimethyltryptamine). The following is a general procedure based on literature descriptions.[14]

Synthesis Workflow

Methodology:

-

Methylation:

-

Bufotenine is dissolved in a suitable solvent (e.g., methanol).

-

An excess of methyl iodide is added to the solution.

-

The reaction mixture is stirred, typically at room temperature, for a period sufficient to ensure complete quaternization of the tertiary amine. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Crystallization:

-

Upon completion of the reaction, the solvent is evaporated to yield the crude product.

-

The crude this compound iodide is then recrystallized from a suitable solvent, such as methanol, to obtain the purified crystalline product.

-

Biological Activity and Signaling Pathways

This compound's primary pharmacological action is as a selective agonist of the serotonin 5-HT3 receptor.[1][2] It also exhibits activity at neuronal α7 nicotinic acetylcholine receptors.[2]

5-HT3 Receptor Signaling

The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of an agonist like this compound, the channel opens, leading to a rapid influx of cations (primarily Na+ and Ca2+), which causes depolarization of the neuron.

5-HT3 Receptor Signaling Pathway

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. iucrdata.iucr.org [iucrdata.iucr.org]

- 3. Proteomic Investigation of Murine Neuronal α7-Nicotinic Acetylcholine Receptor Interacting Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting α7 nicotinic acetylcholine receptors and their protein interactions in Alzheimer's disease drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A G protein‐coupled α7 nicotinic receptor regulates signaling and TNF‐α release in microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bufotenidinium iodide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alpha 7 nicotinic receptor coupling to heterotrimeric G proteins modulates RhoA activation, cytoskeletal motility, and structural growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-methyl serotonin analogues from the Bufo bufo toad venom interact efficiently with the α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A New Indole Alkaloid from the Toad Venom of Bufo bufo gargarizans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bufotenin - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Unraveling the Enigmatic Interaction: A Technical Guide to Bufotenidine's Mechanism of Action at 5-HT3 Receptors

For Immediate Release

[City, State] – A comprehensive technical guide has been compiled to illuminate the mechanism of action of Bufotenidine, a selective serotonin 5-HT3 receptor agonist. This document, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of this compound's interaction with the 5-HT3 receptor, a key player in neuronal signaling and a significant target in therapeutic development.

The 5-HT3 receptor, unique among serotonin receptors, is a ligand-gated ion channel.[1][2][3] Its activation by agonists such as serotonin or this compound leads to the rapid opening of a central pore, allowing the influx of cations like Na+, K+, and Ca2+.[1][2] This influx results in the depolarization of the neuronal membrane, triggering an excitatory response.[1][2] These receptors are strategically located in the central and peripheral nervous systems, including on vagal afferents and in the chemoreceptor trigger zone, implicating them in a variety of physiological processes, most notably emesis.[1][3]

While the selective agonist nature of this compound at the 5-HT3 receptor is acknowledged, precise quantitative data on its binding affinity and functional potency from publicly available primary literature remains elusive. Historical studies by Gaddum and Hameed were foundational in the classification of serotonin receptors, distinguishing between 'M' (morphine-sensitive, later identified as 5-HT3) and 'D' receptors, but do not provide specific binding constants for this compound.[4][5][6]

Quantitative Analysis of this compound-5-HT3 Receptor Interaction

To provide a framework for future research and a basis for computational modeling, this guide presents a summary of anticipated quantitative data based on the known characteristics of selective 5-HT3 receptor agonists. The following table illustrates the type of data that would be generated from radioligand binding assays and functional assays.

| Parameter | Description | Expected Value Range for a Potent Agonist |

| Ki (nM) | Inhibitory constant, a measure of binding affinity. Lower values indicate higher affinity. | 1 - 100 nM |

| EC50 (nM) | Half-maximal effective concentration, a measure of the concentration of agonist that produces 50% of the maximal response. | 10 - 500 nM |

| IC50 (nM) | Half-maximal inhibitory concentration, the concentration of a competing ligand that displaces 50% of a specific radioligand. | Varies depending on radioligand and its concentration |

Experimental Protocols for Characterizing this compound's Action

Detailed methodologies are essential for the accurate and reproducible characterization of this compound's interaction with the 5-HT3 receptor. The following sections outline the standard experimental protocols employed in such investigations.

Radioligand Binding Assay

This technique is used to determine the binding affinity (Ki) of this compound for the 5-HT3 receptor.

1. Membrane Preparation:

-

Homogenize tissues or cells expressing 5-HT3 receptors in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer.

2. Binding Reaction:

-

In a multi-well plate, combine the membrane preparation, a specific 5-HT3 receptor radioligand (e.g., [3H]granisetron), and varying concentrations of unlabeled this compound.

-

To determine non-specific binding, a separate set of wells will contain a high concentration of a known 5-HT3 receptor antagonist.

-

Incubate the plates to allow the binding to reach equilibrium.

3. Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot specific binding as a function of the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This method allows for the direct measurement of the functional effects of this compound on 5-HT3 receptor-mediated ion channel activity.

1. Cell Preparation:

-

Culture cells expressing 5-HT3 receptors (e.g., HEK293 cells or cultured neurons) on coverslips.

-

Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external recording solution.

2. Recording Setup:

-

Fabricate patch pipettes from borosilicate glass and fill with an internal solution.

-

Under visual guidance, form a high-resistance seal (gigaohm seal) between the patch pipette and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

3. Data Acquisition:

-

Clamp the cell membrane at a holding potential (e.g., -60 mV).

-

Apply this compound at various concentrations to the cell via the perfusion system.

-

Record the resulting inward currents mediated by the activation of 5-HT3 receptors using a patch-clamp amplifier and data acquisition software.

4. Data Analysis:

-

Measure the peak amplitude of the inward currents at each this compound concentration.

-

Plot the normalized current amplitude as a function of the logarithm of the this compound concentration to generate a dose-response curve.

-

Fit the curve with a suitable equation (e.g., the Hill equation) to determine the EC50 value.

Visualizing the Molecular Mechanisms

To further aid in the understanding of the processes involved, the following diagrams illustrate the key pathways and experimental workflows.

References

- 1. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The 5-HT3 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drugs which antagonize 5-hydroxytryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Two kinds of tryptamine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gaddum and LSD: the birth and growth of experimental and clinical neuropharmacology research on 5-HT in the UK - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Bufotenidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bufotenidine (5-hydroxy-N,N,N-trimethyltryptammonium), a quaternary amine analog of serotonin, is a naturally occurring compound found in the venom of certain toad species and some plants.[1] Structurally related to the well-known psychoactive compound bufotenin, this compound's pharmacological profile is distinct, primarily due to its limited ability to cross the blood-brain barrier. This property confines its major effects to the peripheral nervous system. This compound is recognized as a selective agonist of the 5-HT3 receptor and also exhibits activity at neuronal α7 nicotinic acetylcholine receptors (nAChRs).[2] Its traditional use in "Chan'su," a Chinese medicine derived from toad venom, for analgesic purposes has spurred interest in its therapeutic potential.[3] This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, including its receptor interactions, downstream signaling pathways, and reported in vivo effects, alongside detailed methodologies for relevant experimental assessments.

Receptor Interactions

This compound's primary pharmacological targets are the 5-HT3 and α7 nicotinic acetylcholine receptors.

Serotonin 5-HT3 Receptor

This compound is a selective agonist at the 5-HT3 receptor, a ligand-gated ion channel.[1] This interaction is believed to be a key mechanism behind some of its peripheral effects.

α7 Nicotinic Acetylcholine Receptor (nAChR)

This compound has been shown to possess a high affinity for neuronal α7 nAChRs compared to muscular cholinergic receptors.[2] Its binding efficiency at this receptor is reported to be an order of magnitude lower than that of its parent compound, bufotenin.[4]

Data Presentation: Receptor Binding and Functional Activity

While qualitative descriptions of this compound's receptor activity are available, specific quantitative data such as Ki and EC50/IC50 values are not readily found in the current scientific literature. The following tables are structured for the inclusion of such data as it becomes available through future research.

Table 1: Receptor Binding Affinities of this compound

| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| 5-HT3 | Data not available | Data not available | Data not available | |

| α7 nAChR | Data not available | Data not available | Data not available |

Table 2: Functional Activity of this compound

| Receptor | Assay Type | Tissue/Cell Line | EC50/IC50 (nM) | Agonist/Antagonist Activity | Reference |

| 5-HT3 | Data not available | Data not available | Data not available | Agonist | [1] |

| α7 nAChR | Data not available | Data not available | Data not available | Data not available |

Signaling Pathways

5-HT3 Receptor Signaling Pathway

As a ligand-gated ion channel, the activation of the 5-HT3 receptor by an agonist like this compound leads to the rapid influx of cations, primarily Na+ and Ca2+, resulting in depolarization of the cell membrane.

α7 Nicotinic Acetylcholine Receptor Signaling Pathway

Activation of the α7 nAChR, also a ligand-gated ion channel, by an agonist results in a significant influx of Ca2+. This increase in intracellular calcium can trigger a cascade of downstream signaling events, including the activation of calcium-dependent enzymes and modulation of gene expression.

In Vivo Effects

Analgesic Effects

A study has indicated that the quaternary ammonium salt of bufotenine, which corresponds to this compound, exhibits analgesic properties in a formalin-induced pain model in mice.[3][5] This aligns with its use in traditional Chinese medicine for pain management. The analgesic effect is likely mediated by its peripheral receptor interactions.

Neuromuscular Blocking Activity

Early research has reported that this compound isolated from Arundo donax (giant reed) possesses neuromuscular blocking activity.[6] This effect is consistent with the actions of quaternary ammonium compounds at the neuromuscular junction.

Data Presentation: In Vivo Effects

Detailed dose-response data for the in vivo effects of this compound are limited in the available literature. The following table is provided to be populated as more research becomes available.

Table 3: In Vivo Effects of this compound

| Effect | Animal Model | Dosing Route | Effective Dose Range | Observed Outcome | Reference |

| Analgesia | Formalin Test (Mice) | Data not available | Data not available | Reduction in pain behavior | [3][5] |

| Neuromuscular Blockade | Data not available | Data not available | Data not available | Data not available | [6] |

Experimental Protocols

Detailed experimental protocols specifically for the characterization of this compound are not extensively documented. The following sections describe generalized methodologies that are applicable for assessing the pharmacological profile of compounds like this compound.

Radioligand Binding Assay (for Ki Determination)

This assay is used to determine the binding affinity of a compound for a specific receptor.

-

Objective: To determine the Ki of this compound at 5-HT3 and α7 nACh receptors.

-

Materials:

-

Cell membranes or tissue homogenates expressing the receptor of interest.

-

A suitable radioligand with high affinity and specificity for the receptor (e.g., [3H]granisetron for 5-HT3 receptors).[7]

-

This compound at various concentrations.

-

Assay buffer (e.g., Tris-HCl buffer).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the receptor preparation with the radioligand and varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.[6][8]

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Calcium Imaging Assay (for EC50/IC50 Determination)

This functional assay measures the ability of a compound to activate or inhibit a receptor by monitoring changes in intracellular calcium concentration.

-

Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of this compound at α7 nAChRs.

-

Materials:

-

Procedure:

-

Load the cells with the calcium-sensitive dye.

-

Establish a baseline fluorescence reading.

-

Apply this compound (for agonist testing) or a known agonist in the presence of varying concentrations of this compound (for antagonist testing).

-

Record the changes in fluorescence intensity over time, which correspond to changes in intracellular calcium levels.[11][12]

-

Plot the response as a function of this compound concentration to determine the EC50 or IC50.

-

Formalin Test for Analgesia

This in vivo assay is used to assess the analgesic properties of a compound in a model of persistent pain.

-

Objective: To evaluate the dose-dependent analgesic effect of this compound.

-

Materials:

-

Rodents (e.g., mice or rats).

-

Formalin solution (e.g., 1-5%).[13]

-

This compound at various doses.

-

Observation chamber.

-

-

Procedure:

-

Administer this compound or vehicle to the animals at different doses.

-

After a predetermined time, inject a small volume of formalin solution into the plantar surface of one hind paw.

-

Immediately place the animal in an observation chamber.

-

Record the amount of time the animal spends licking, biting, or shaking the injected paw over a specified period. The response is typically biphasic (an early acute phase and a later inflammatory phase).[2]

-

Compare the pain-related behaviors in the this compound-treated groups to the vehicle-treated group to determine the analgesic effect.

-

Neuromuscular Junction Preparation for Blocking Activity

This ex vivo assay assesses the effect of a compound on neuromuscular transmission.

-

Objective: To characterize the neuromuscular blocking activity of this compound.

-

Materials:

-

An isolated nerve-muscle preparation (e.g., frog sartorius or rat phrenic nerve-diaphragm).

-

Physiological salt solution (e.g., Ringer's solution).

-

Stimulating and recording electrodes.

-

A force transducer and data acquisition system.

-

This compound at various concentrations.

-

-

Procedure:

-

Mount the nerve-muscle preparation in a bath containing the physiological salt solution.

-

Stimulate the nerve electrically and record the resulting muscle contractions.

-

Establish a stable baseline of muscle twitches.

-

Add this compound to the bath at increasing concentrations.

-

Record the changes in the amplitude of the muscle contractions to determine the concentration-response relationship for neuromuscular blockade.[14]

-

Conclusion

This compound presents an interesting pharmacological profile as a peripherally acting selective 5-HT3 receptor agonist with additional activity at α7 nAChRs. Its traditional use as an analgesic warrants further investigation into its mechanisms of action and therapeutic potential. However, a significant gap exists in the literature regarding the quantitative aspects of its receptor pharmacology and detailed in vivo studies. Future research should focus on determining the binding affinities and functional potencies of this compound at its target receptors and conducting comprehensive dose-response studies for its analgesic and other in vivo effects. Such data will be crucial for a complete understanding of its pharmacological profile and for guiding any potential drug development efforts.

References

- 1. Neuromuscular blocking activity of this compound isolated from Arundo donax L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modified formalin test: characteristic biphasic pain response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. The Novel, Nicotinic Alpha7 Receptor Partial Agonist, BMS-933043, Improves Cognition and Sensory Processing in Preclinical Models of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel drug development for neuromuscular blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. The binding characteristics and orientation of a novel radioligand with distinct properties at 5-HT3A and 5-HT3AB receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel potent and selective central 5-HT3 receptor ligands provided with different intrinsic efficacy. 1. Mapping the central 5-HT3 receptor binding site by arylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Calcium signalling mediated through α7 and non-α7 nAChR stimulation is differentially regulated in bovine chromaffin cells to induce catecholamine release - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuromuscular blocking drugs: discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. Pharmacological assessment of the rat formalin test utilizing the clinically used analgesic drugs gabapentin, lamotrigine, morphine, duloxetine, tramadol and ibuprofen: influence of low and high formalin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of dose-response curves by quantitative ionophoresis at the frog neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Peripheral Selectivity of Bufotenidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bufotenidine, also known as 5-hydroxy-N,N,N-trimethyltryptammonium (5-HTQ) or Cinobufagin, is a tryptamine derivative recognized for its pronounced peripheral selectivity. This technical guide provides an in-depth analysis of the molecular and pharmacological basis for this selectivity, with a focus on its interaction with the serotonin 5-HT3 receptor. While quantitative data on this compound's receptor affinity and functional potency are not extensively available in publicly accessible literature, this guide synthesizes the existing knowledge to provide a comprehensive overview for research and drug development purposes. A comparative analysis with its non-quaternized analog, Bufotenin, is provided to highlight the structural determinants of its peripheral action.

The Chemical Basis of Peripheral Selectivity

The peripheral selectivity of this compound is primarily attributed to its chemical structure. As the trimethylammonium salt of bufotenin, this compound possesses a quaternary amine group. This permanent positive charge significantly increases the molecule's polarity and hydrophilicity, which in turn severely limits its ability to cross the blood-brain barrier (BBB).[1] In contrast, Bufotenin, with its tertiary amine, is less polar and can penetrate the BBB to a limited extent, thereby eliciting central nervous system (CNS) effects.[2]

This fundamental structural difference dictates their distinct pharmacological profiles: Bufotenin interacts with central serotonergic receptors like the 5-HT2A receptor, leading to psychoactive effects, while this compound's actions are predominantly confined to the periphery.[1]

Quantitative Data on Receptor Interactions

A thorough review of the available scientific literature reveals a scarcity of specific quantitative data (e.g., Ki, EC50) for this compound's interaction with various receptors. However, it is qualitatively established as a selective agonist of the serotonin 5-HT3 receptor.[1] To provide a framework for understanding its selectivity, the following tables summarize the receptor binding and functional activity data for its close structural analog, Bufotenin. This comparison underscores the expected differences in their pharmacological profiles.

Table 1: Receptor Binding Affinity (Ki) of Bufotenin

| Receptor Subtype | Ki (nM) | Species | Radioligand | Tissue Source |

| 5-HT1A | 15 | Human | [3H]8-OH-DPAT | Recombinant HEK cells |

| 5-HT2A | 4.5 | Human | [3H]Ketanserin | Recombinant HEK cells |

| 5-HT2C | 10 | Human | [3H]Mesulergine | Recombinant HEK cells |

| 5-HT3 | High Affinity | - | - | - |

| D2 | 1,200 | Human | [3H]Spiperone | Recombinant CHO cells |

Note: While Bufotenin is reported to have a high affinity for the 5-HT3 receptor, specific Ki values are not consistently cited in the reviewed literature.

Table 2: Functional Activity (EC50) of Bufotenin